

NU-7107 metabolic profile vs analogues

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Compound Focus: **NU-7107**

Cat. No.: S548532

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Comparison of NU-7107 and NU7026

The table below summarizes the key comparative data from a preclinical pharmacokinetic study in mice [1] [2].

Property	NU7026	NU7107	Experimental Context
Plasma Clearance	Rapid (0.108 L/h)	4x slower than NU7026	Intravenous administration in mice [1] [2]
Major Metabolic Site	C-2 of morpholine ring	Protected by methylation	Identified via metabolite profiling [1] [2]
Structural Modification	Prototype molecule	Methylation at C-2 and C-6 of morpholine ring	Rational design to block oxidation [1] [2]

The core finding is that **NU7107** was specifically designed to improve upon the metabolic weakness of **NU7026**. The addition of methyl groups at the C-2 and C-6 positions of the morpholine ring successfully blocked the primary site of oxidation, leading to a significantly slower clearance [1] [2].

Experimental Details and Workflow

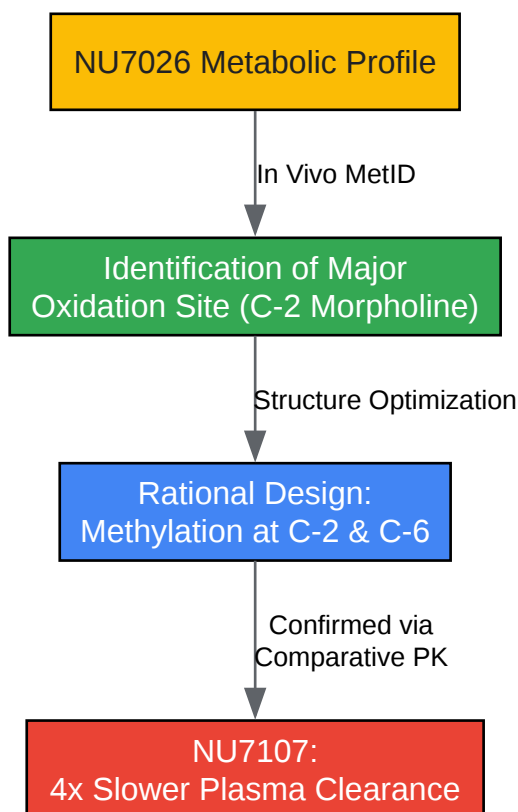
Here is a detailed breakdown of the key experiments and methodologies cited in the study.

Experimental Protocols

- **In Vivo Pharmacokinetics:** The study was conducted in female BALB/c mice. NU7026 was administered intravenously at 5 mg/kg. Plasma samples were collected at eight time points from 5 minutes to 24 hours post-dose. Concentrations of NU7026 and its metabolites were determined using **liquid chromatography tandem mass spectrometry (LC/MS/MS)** [1] [2].
- **Metabolite Identification:** Metabolic profiles were investigated in plasma and urine. The structures of metabolites were proposed based on LC/MS/MS data, indicating NU7026 undergoes **multiple hydroxylations**, with a **glucuronide conjugate of a bis-hydroxylated metabolite** being the major excretion product in urine [1] [2].
- **Rational Analog Design:** The major oxidation site was confirmed to be C-2 of the morpholine ring. Based on this, the analog **NU7107** was synthesized with methyl groups at the C-2 and C-6 positions of the morpholine ring to sterically hinder this metabolic soft spot [1] [2].

Visualizing the Metabolic Relationship

The following diagram illustrates the strategic design process from NU7026 to the improved analogue NU7107.



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References

1. Preclinical pharmacokinetics and metabolism of a novel prototype... [nature.com]
2. Preclinical pharmacokinetics and metabolism of a novel prototype... [pubmed.ncbi.nlm.nih.gov]

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